4-[4-(Benzyloxy)phenoxy]aniline
Overview
Description
4-[4-(Benzyloxy)phenoxy]aniline is an organic compound with the molecular formula C19H17NO2. It is characterized by a benzyloxy group attached to a phenoxy group, which is further connected to an aniline moiety. This compound is known for its white to light yellow crystalline appearance and is soluble in organic solvents such as alcohols, chlorinated hydrocarbons, and ethers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenoxy]aniline typically involves a multi-step process:
Preparation of 4-benzyloxyaniline: This can be achieved by reacting 4-bromoaniline with benzyl alcohol under basic conditions to form 4-benzyloxyaniline.
Formation of this compound: The 4-benzyloxyaniline is then reacted with 4-bromophenol in the presence of a base such as potassium carbonate and a palladium catalyst to form the desired product through a Suzuki-Miyaura coupling reaction.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)phenoxy]aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted anilines.
Scientific Research Applications
4-[4-(Benzyloxy)phenoxy]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)phenoxy]aniline involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-[4-(Benzyloxy)phenyl]aniline: Similar structure but lacks the phenoxy group.
4-benzyloxyaniline: Lacks the phenoxy group and has a simpler structure.
Uniqueness
4-[4-(Benzyloxy)phenoxy]aniline is unique due to the presence of both benzyloxy and phenoxy groups, which confer distinct chemical and physical properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-(4-phenylmethoxyphenoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO2/c20-16-6-8-18(9-7-16)22-19-12-10-17(11-13-19)21-14-15-4-2-1-3-5-15/h1-13H,14,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDLNUBYKPOOEAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90627407 | |
Record name | 4-[4-(Benzyloxy)phenoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155828-47-0 | |
Record name | 4-[4-(Benzyloxy)phenoxy]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90627407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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